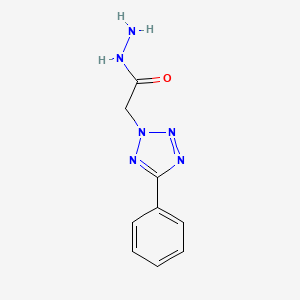

2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-phenyltetrazol-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c10-11-8(16)6-15-13-9(12-14-15)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWGCMVQLJYKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351517 | |

| Record name | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67037-01-8 | |

| Record name | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide?

An In-Depth Technical Guide to 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delineates its fundamental physicochemical properties, detailed synthesis protocols, and analytical characterization. Emphasis is placed on its role as a versatile synthetic intermediate, leveraging the unique bioisosteric properties of the tetrazole ring and the reactive potential of the hydrazide moiety. The guide further explores the established biological significance of the 5-phenyltetrazole scaffold and the therapeutic potential of its derivatives, particularly in the context of inflammatory diseases. All methodologies and mechanistic discussions are grounded in referenced scientific literature to ensure technical accuracy and trustworthiness.

Core Concepts: The 5-Phenyl-2H-Tetrazole Scaffold

This compound (CAS: 67037-01-8) is a synthetic organic molecule built upon a 2,5-disubstituted tetrazole core.[1][2] The significance of this compound stems from the convergence of two critical chemical functionalities: the 5-phenyl-2H-tetrazole ring and the acetohydrazide side chain.

-

The Tetrazole Ring: This five-membered aromatic ring containing four nitrogen atoms is a cornerstone of modern medicinal chemistry. Its prominence is largely due to its function as a bioisosteric analog of the carboxylic acid group.[3][4] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by resisting in-vivo degradation pathways that target carboxylic acids.[5] The high nitrogen content also allows for a multitude of hydrogen bonding interactions with biological targets.[3] Numerous FDA-approved drugs, such as the antihypertensive agent Losartan, feature a tetrazole ring, underscoring its therapeutic relevance.[3]

-

The Acetohydrazide Moiety: The -CH2-C(=O)NHNH2 group is a highly versatile functional handle. The terminal amine is a potent nucleophile, making this compound an ideal precursor for the synthesis of a diverse array of more complex molecules, including Schiff bases, oxadiazoles, pyrazoles, and other bioactive scaffolds.[4][6]

Physicochemical Properties and Spectroscopic Profile

The identity and purity of this compound are established through a combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 67037-01-8 | [1][2] |

| Molecular Formula | C₉H₁₀N₆O | [1][2] |

| Molecular Weight | 218.215 g/mol | [1] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 212 °C |[4][6] |

Spectroscopic Characterization

The structural confirmation relies on standard analytical techniques that probe the molecule's covalent framework and functional groups.[6]

Table 2: Key Spectroscopic Data for Structural Elucidation

| Technique | Feature | Observed Signal (DMSO-d₆) | Interpretation | Source |

|---|---|---|---|---|

| FTIR | Stretching (cm⁻¹) | 3307, 3132 | N-H stretching of -NH₂ and -NH- groups | [6] |

| 1659 | C=O (Amide I) stretching of the hydrazide | [6] | ||

| 1608 | C=N stretching within the tetrazole ring | [6] | ||

| ¹H NMR | Chemical Shift (δ ppm) | 9.65 (s, 1H) | Amide proton (-C(=O)NH-) | [6] |

| 8.08-8.05 (m, 2H) | Aromatic protons (ortho to C-tetrazole) | [6] | ||

| 7.61-7.55 (m, 3H) | Aromatic protons (meta, para) | [6] | ||

| 5.45 (s, 2H) | Methylene protons (-N-CH₂-C=O) | [6] | ||

| 4.46 (s, 2H) | Amine protons (-NH₂) | [6] | ||

| ¹³C NMR | Chemical Shift (δ ppm) | 164.62 | Carbonyl carbon (C=O) | [6] |

| 164.24 | Tetrazole ring carbon (C5) | [6] | ||

| 131.28, 129.84, 126.82, 124.89 | Phenyl ring carbons | [6] |

| | | 54.14 | Methylene carbon (-N-CH₂-C=O) |[6] |

Mass Spectrometry Insights: High-resolution mass spectrometry (HRMS) confirms the elemental composition. A characteristic fragmentation pattern for 2,5-disubstituted tetrazoles involves the facile elimination of a nitrogen molecule (N₂) upon ionization, which is a key diagnostic feature.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is a robust, two-step process commencing from commercially available 5-phenyl-1H-tetrazole. The procedure is designed for high efficiency and purity.

Caption: Two-step synthesis of the title compound.

Protocol 1: Synthesis of Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (Intermediate 2)

-

Rationale: This step involves an N-alkylation of the 5-phenyl-1H-tetrazole ring. The choice of acetonitrile as a polar aprotic solvent and potassium carbonate as a mild base facilitates the nucleophilic substitution reaction where the tetrazole anion attacks the electrophilic carbon of methyl chloroacetate. The reaction regioselectively favors alkylation at the N2 position of the tetrazole ring.

-

Methodology:

-

To a solution of 5-phenyl-1H-tetrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and methyl chloroacetate (1.1 eq).[6]

-

Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization from n-hexane to yield the pure ester intermediate as a white crystalline solid.[6]

-

Protocol 2: Synthesis of this compound (Target Compound 3)

-

Rationale: This transformation is a classic nucleophilic acyl substitution known as hydrazinolysis. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester intermediate. Methanol is an excellent solvent as it readily dissolves the ester and is compatible with hydrazine. The reaction is typically high-yielding and proceeds cleanly at room temperature.

-

Methodology:

-

Dissolve the methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate intermediate (1.0 eq) in dry distilled methanol.[4][6]

-

Add hydrazine hydrate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.[6]

-

The product typically precipitates out of the solution upon formation.

-

Collect the white crystalline solid by filtration and wash with cold methanol to obtain the pure this compound.[4][6]

-

Chemical Reactivity and Derivatization

The primary value of this compound in drug development lies in its utility as a scaffold for generating chemical libraries. The terminal -NH₂ of the hydrazide is a key reactive site for building molecular diversity.

Caption: Role of AOC3 in inflammation and site of inhibition.

Broad-Spectrum Biological Potential

The tetrazole nucleus is associated with a wide array of pharmacological activities. [5]Derivatives synthesized from this compound could foreseeably be screened for various biological effects, including:

-

Antibacterial and Antifungal Activity [4][5]* Anticonvulsant Activity [4][5]* Anti-inflammatory and Analgesic Effects [4]* Antihypertensive Properties [4][7]* Anticancer Activity [5]

Safety, Handling, and Storage

-

Usage: This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. [1]* Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Thermal Stability: Researchers should be aware that some 2,5-disubstituted tetrazoles can undergo thermal decomposition with the elimination of nitrogen gas. [3]While specific data for this hydrazide is not available, caution should be exercised when heating the compound.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound is a well-characterized and readily synthesizable molecule that serves as a high-value scaffold in medicinal chemistry. Its strategic design, combining the metabolically robust 5-phenyltetrazole bioisostere with the synthetically versatile acetohydrazide linker, makes it an ideal starting point for the development of novel therapeutic agents.

Future research should focus on leveraging this scaffold to build diverse chemical libraries. Systematic derivatization followed by high-throughput screening against targets like AOC3, microbial enzymes, or cancer-related kinases could lead to the discovery of new lead compounds. The continued exploration of molecules derived from this core will undoubtedly contribute to the advancement of drug discovery programs targeting a spectrum of human diseases.

References

-

Ostrovskii, V. A., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1598. Available at: [Link]

-

Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38, 436-442. Available at: [Link]

-

Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. ResearchGate. Public Full-text. Available at: [Link]

-

Kumar, D. & Kumar, N. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 196-205. Available at: [Link]

-

Galster, M., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(8), e2200111. Available at: [Link]

-

Galster, M., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Wiley Online Library. Available at: [Link]

-

BuyersGuideChem. (n.d.). This compound. Retrieved January 17, 2026. Available at: [Link]

-

TÜBİTAK Academic Journals. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Available at: [Link]

-

Wang, X-F., et al. (2011). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1142. Available at: [Link]

-

Noreen, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1827. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C9H10N6O - BuyersGuideChem [buyersguidechem.com]

- 3. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [mdpi.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Structural Elucidation of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, a heterocyclic compound of interest to researchers in drug discovery and development. This document is designed for professionals with a foundational understanding of analytical chemistry, offering not just procedural steps but the underlying scientific rationale for each analytical choice.

Introduction

This compound belongs to the tetrazole class of compounds, which are significant in medicinal chemistry, often serving as bioisosteres for carboxylic acid groups.[1] The accurate determination of its molecular structure is paramount for understanding its chemical properties, potential biological activity, and for ensuring the integrity of subsequent research and development efforts. This guide will detail a multi-faceted analytical approach, integrating data from synthesis, mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to unequivocally confirm the molecule's identity and structure.

Part 1: Synthesis and Preliminary Characterization

A logical starting point for structure elucidation is an understanding of the synthetic pathway, as it provides a hypothetical structure to be confirmed. The synthesis of this compound is typically achieved in a three-step process starting from 5-phenyl-1H-tetrazole.[1][2]

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 5-phenyl-2H-tetrazole. This precursor can be synthesized from benzonitrile and sodium azide.[3]

-

Step 2: Synthesis of methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate. 5-phenyl-2H-tetrazole is reacted with methyl 2-chloroacetate in the presence of a base.[4]

-

Step 3: Synthesis of this compound. The methyl ester from the previous step is then treated with hydrazine hydrate.[2]

The reaction progress at each stage should be monitored by Thin Layer Chromatography (TLC) to ensure completion.

Part 2: Spectroscopic and Spectrometric Analysis

A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure determination.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its fragmentation patterns, which can help in identifying structural motifs.[6]

Expected Molecular Ion Peak: For this compound (C₉H₁₀N₆O), the expected exact mass would be calculated for the protonated molecule [M+H]⁺.[7]

| Ion | Calculated m/z |

| [C₉H₁₁N₆O]⁺ | 219.0994 |

-

Rationale: High-resolution mass spectrometry (HRMS) is crucial here. Observing a molecular ion peak corresponding to this calculated m/z with high accuracy (typically within 5 ppm) provides strong evidence for the elemental composition of the molecule.[8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis

-

A small sample of the synthesized compound is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3307 | -NH₂ | Asymmetric Stretch |

| 3132 | -NH | Stretch |

| ~3050 | Aromatic C-H | Stretch |

| ~2950 | Aliphatic C-H | Stretch |

| ~1650 | C=O (Amide I) | Stretch |

| ~1600, 1480 | Aromatic C=C | Stretch |

| ~1550 | N-H (Amide II) | Bend |

| ~1300-1400 | N=N | Stretch |

-

Data Interpretation: The presence of distinct peaks around 3307 cm⁻¹ and 3132 cm⁻¹ is indicative of the primary amine (-NH₂) and the secondary amine (-NH) of the hydrazide moiety.[1] The strong absorption around 1650 cm⁻¹ confirms the presence of a carbonyl group (amide). The bands in the 1600-1480 cm⁻¹ region suggest the presence of the phenyl ring.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.[10]

Expected ¹H NMR Signals (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.65 | Singlet | 1H | -NH- |

| ~7.9-8.1 | Multiplet | 2H | ortho-protons of phenyl ring |

| ~7.5-7.7 | Multiplet | 3H | meta- and para-protons of phenyl ring |

| ~5.5 | Singlet | 2H | -CH₂- |

| ~4.46 | Singlet | 2H | -NH₂ |

-

Rationale: The downfield chemical shifts of the phenyl protons are due to the deshielding effect of the aromatic ring current. The methylene protons are adjacent to the electron-withdrawing tetrazole ring, hence their downfield shift. The labile protons of the hydrazide group appear as singlets and their chemical shifts can be concentration and temperature-dependent. The specific values of 9.65 ppm for -NH and 4.46 ppm for -NH₂ have been reported in the literature for this compound.[1]

Expected ¹³C NMR Signals (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~164.6 | C=O |

| ~163 | C₅ (tetrazole ring) |

| ~130 | para-C of phenyl ring |

| ~129 | ortho-C of phenyl ring |

| ~127 | meta-C of phenyl ring |

| ~125 | ipso-C of phenyl ring |

| ~50 | -CH₂- |

-

Rationale: The carbonyl carbon of the hydrazide appears significantly downfield. The carbon of the tetrazole ring attached to the phenyl group is also in the aromatic region. The chemical shifts of the phenyl carbons are characteristic. The methylene carbon is expected in the aliphatic region. A reported value for the carbonyl carbon is 164.62 ppm.[1]

Part 3: Advanced Structural Confirmation with 2D NMR

To unequivocally connect the different fragments of the molecule, 2D NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates directly bonded carbon and proton atoms.[11]

Expected HSQC Correlations:

-

A cross-peak between the proton signal at ~5.5 ppm and the carbon signal at ~50 ppm, confirming the -CH₂- group.

-

Cross-peaks connecting the aromatic proton signals (~7.5-8.1 ppm) to their corresponding aromatic carbon signals (~127-130 ppm).

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment shows correlations between carbons and protons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.[11]

Key Expected HMBC Correlations:

-

The methylene protons (~5.5 ppm) should show a correlation to the tetrazole carbon (~163 ppm) and the carbonyl carbon (~164.6 ppm). This is a critical correlation that links the acetohydrazide moiety to the tetrazole ring.

-

The ortho-protons of the phenyl ring (~7.9-8.1 ppm) should show a correlation to the tetrazole carbon (~163 ppm), confirming the attachment of the phenyl ring to the tetrazole.

-

The -NH proton (~9.65 ppm) should show a correlation to the carbonyl carbon (~164.6 ppm).

Part 4: Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Workflow for the structure elucidation of this compound.

Part 5: Final Structure and Conclusion

The convergence of data from all the aforementioned analytical techniques provides an unambiguous confirmation of the structure of this compound.

Caption: Confirmed structure of this compound.

This systematic approach, combining synthesis, mass spectrometry, and a suite of NMR techniques, ensures the scientific rigor required in the fields of chemical research and drug development. Each piece of data acts as a self-validating check on the others, leading to a high degree of confidence in the final structural assignment.

References

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. Available at: [Link]

-

2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. Available at: [Link]

-

Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization - ResearchGate. Available at: [Link]

-

Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization - TÜBİTAK Academic Journals. Available at: [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science. Available at: [Link]

-

FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. - ResearchGate. Available at: [Link]

-

Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry - YouTube. Available at: [Link]

-

Synthesis of N-acyl/aroyl-2-(5-phenyl-2 H-tetrazol-2-yl)acetohydrazides. - ResearchGate. Available at: [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available at: [Link]

-

Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization - TÜBİTAK Academic Journals. Available at: [Link]

-

HSQC and HMBC - NMR Core Facility - Columbia University. Available at: [Link]

-

Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Tetrazole - Wikipedia. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation - Intertek. Available at: [Link]

-

Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. Available at: [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]

-

The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry - Pittcon. Available at: [Link]

-

X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Available at: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. d-nb.info [d-nb.info]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. raco.cat [raco.cat]

- 7. ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational spectra and analysis of acetohydrazide CH3-CO-NH-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-depth Technical Guide to 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (CAS No. 67037-01-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates its chemical identity, synthesis, and physicochemical properties. Furthermore, it delves into the pharmacological significance of the tetrazole and hydrazide moieties, exploring the compound's potential as a versatile scaffold for the synthesis of novel bioactive molecules. Particular emphasis is placed on its role as a precursor for N-acyl/aroyl derivatives and its potential application as an inhibitor of Amine Oxidase Copper Containing 3 (AOC3), a key enzyme in inflammatory processes. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of tetrazole-based compounds for therapeutic applications.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 67037-01-8 | [2][3] |

| Molecular Formula | C₉H₁₀N₆O | [2][3] |

| Molecular Weight | 218.215 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 212 °C | [1] |

| SMILES | C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN | [3] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process, commencing from the corresponding tetrazole-ester. The general synthetic scheme is outlined below.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

The synthesis of this compound (3) is achieved through the hydrazinolysis of its corresponding ester precursor (2).[1]

Materials:

-

Tetrazole-ester (2)

-

Hydrazine hydrate

-

Dry distilled methanol

Procedure:

-

Dissolve the tetrazole-ester (2) (1.0 mmol) in 10 mL of dry distilled methanol.

-

To this solution, add hydrazine hydrate.

-

The reaction mixture is then processed to isolate the product.

-

The resulting white crystalline solid is the target compound, this compound (3), which can be obtained in high yield (approximately 95%).[1]

Structural Characterization

The chemical structure of the synthesized compound and its derivatives is confirmed using a combination of spectroscopic techniques.[1][4] These include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the carbon-hydrogen framework.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the empirical formula.

For instance, in the ¹³C NMR spectrum of N-acyl derivatives, characteristic signals for the methylene carbon (CH₂), the tetrazole ring carbon, and the carbonyl carbons (C=O) can be observed, confirming the successful acylation.[1]

Rationale for Scientific Interest

The significant interest in this compound stems from the established biological activities of its core heterocyclic systems: the tetrazole ring and the hydrazide functional group.

The Tetrazole Moiety: A Bioisostere of Carboxylic Acid

The tetrazole ring is a well-known bioisostere of the carboxylic acid group.[1][5] This substitution can lead to improved metabolic stability and enhanced biological activity.[5] Tetrazole derivatives have demonstrated a wide array of pharmacological properties, including:

-

Antibacterial[1]

-

Antifungal[1]

-

Anticonvulsant[1]

-

Analgesic[1]

-

Anti-inflammatory[1]

-

Hypoglycemic[1]

-

Antihypertensive[1]

Prominent drugs containing a tetrazole ring include the antihypertensive agent losartan and the cephalosporin antibiotic latamoxef.[5]

The Hydrazide Functional Group: A Versatile Synthetic Handle

The hydrazide moiety in this compound serves as a crucial precursor for the synthesis of a variety of other bioactive heterocyclic scaffolds.[4] These include oxadiazoles, thiadiazoles, Schiff bases, pyrazoles, and triazoles.[4] This synthetic versatility allows for the generation of diverse chemical libraries for drug discovery programs.[1]

Applications in Drug Development

Precursor for Novel N-acyl/aroyl Derivatives

A primary application of this compound is its use as a starting material for the synthesis of novel N-acyl/aroyl derivatives.[1][4] This is typically achieved by reacting the hydrazide with various aroyl, heterocyclyl, or alkanoyl chlorides.[1]

Caption: Workflow for the synthesis of N-acyl/aroyl derivatives.

-

Synthesize the desired acyl/aroyl chlorides by refluxing the corresponding acids in thionyl chloride for 25-30 minutes.[1]

-

Dissolve this compound (3) (0.1 mmol) in dry dimethylformamide (DMF) at room temperature.[1]

-

Slowly add the acid chloride (0.1 mmol) to the stirred solution.[1]

-

Continue stirring the reaction mixture for an additional 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into an excess of cold water to precipitate the solid product.[1]

-

Filter the precipitate and wash it with methanol.[1]

-

Further purify the solid by recrystallization from ethanol or methanol to obtain the pure N-acyl/aroyl derivatives.[1]

Potential as Inhibitors of Amine Oxidase Copper Containing 3 (AOC3)

Recent research has highlighted the potential of ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides as inhibitors of Amine Oxidase Copper Containing 3 (AOC3).[6] AOC3, also known as semicarbazide-sensitive amine oxidase or vascular adhesion protein-1, is an enzyme implicated in inflammatory diseases.[6] It facilitates the transmigration of inflammatory cells from blood vessels into tissues.[6] Therefore, inhibitors of AOC3 are promising candidates for new anti-inflammatory therapies.[6]

The research in this area involved replacing the amino group of a known AOC3 substrate with a hydrazide moiety, leading to the development of potent inhibitors.[6] This suggests that this compound and its derivatives could be valuable lead compounds in the development of novel anti-inflammatory drugs.

Caption: Proposed mechanism of AOC3 inhibition for therapeutic benefit.

Conclusion

This compound is a compound of considerable synthetic utility and pharmacological potential. Its straightforward synthesis, coupled with the inherent biological significance of its constituent tetrazole and hydrazide moieties, makes it an attractive scaffold for the development of novel therapeutic agents. The demonstrated potential of its derivatives as AOC3 inhibitors opens a promising avenue for the discovery of new anti-inflammatory drugs. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this versatile molecule.

References

-

Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. (2014). TÜBİTAK Academic Journals. Available at: [Link]

-

(PDF) Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. (2014). ResearchGate. Available at: [Link]

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). (2022). PubMed. Available at: [Link]

-

5-Phenyl-2H-tetrazole. Chem-Impex. Available at: [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). MDPI. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Available at: [Link]

-

This compound | C9H10N6O. BuyersGuideChem. Available at: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H10N6O - BuyersGuideChem [buyersguidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Introduction: Contextualizing a Versatile Synthetic Intermediate

2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide (CAS No. 67037-01-8) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Structurally, it features a stable 5-phenyl-2H-tetrazole core linked to an acetohydrazide moiety. This unique combination of functional groups makes it a valuable and versatile precursor for the synthesis of more complex molecular architectures, including various N-acyl/aroyl derivatives and other bioactive scaffolds like oxadiazoles and triazoles.[3][4]

The tetrazole ring itself is a cornerstone of modern medicinal chemistry. It is widely recognized as a metabolically stable bioisostere of the carboxylic acid group, offering a similar pKa range but with enhanced lipophilicity, which can improve membrane penetration and pharmacokinetic profiles.[5] Derivatives of 5-phenyl-2H-tetrazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory functions.[6][7][8]

A thorough understanding of the fundamental physicochemical properties of this compound is therefore not merely an academic exercise. For the drug development professional, these parameters—solubility, lipophilicity (LogP), and ionization constant (pKa)—are critical determinants of a molecule's behavior in biological systems. They govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting bioavailability, efficacy, and potential toxicity. This guide provides a comprehensive overview of the known properties of this compound and presents detailed, field-proven protocols for the experimental determination of its most critical, yet currently unpublished, physicochemical parameters.

Molecular Structure, Synthesis, and Spectroscopic Identity

The unambiguous identification of a compound is the bedrock of all subsequent analysis. The molecular formula of the title compound is C₉H₁₀N₆O, with a corresponding molar mass of 218.215 g/mol .[1] It is typically synthesized via the reaction of a tetrazole-ester intermediate with hydrazine hydrate, a robust and high-yield conversion.[3][4]

Caption: Synthetic route to the title compound.

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The data presented below, derived from published literature, provides a definitive fingerprint for the molecule.[3]

| Property | Value / Observation | Significance |

| Appearance | White crystalline solid | Indicates high purity and a stable crystalline lattice. |

| Melting Point | 212 °C | A sharp melting point is a key indicator of purity.[3][4] |

| FTIR (cm⁻¹) | 3307, 3132 (N-H); 1659 (C=O); 1608 (C=N); 1280 (N=N-N) | Confirms the presence of the hydrazide (-NHNH₂) and carbonyl groups, as well as the characteristic vibrations of the tetrazole ring.[3] |

| ¹H NMR (DMSO-d₆, ppm) | 9.65 (s, 1H, -NH); 8.05-8.08 (m, 2H, Ar-H); 7.55-7.61 (m, 3H, Ar-H); 5.45 (s, 2H, -CH₂-); 4.46 (s, 2H, -NH₂) | Provides a precise map of the proton environment, confirming the number and connectivity of non-exchangeable and exchangeable protons.[3] |

| ¹³C NMR (DMSO-d₆, ppm) | 164.85 (tetrazole C); 126.24, 124.89 (Ar-C); 54.14 (-CH₂-) | Corroborates the carbon skeleton of the molecule. The exact assignment of the carbonyl carbon was not specified in the primary reference but is expected in the 165-170 ppm range.[3] |

| Mass Spec. (Expected) | [M+H]⁺ at m/z 219.09 | While not explicitly reported for this molecule, related 2,5-disubstituted tetrazoles show fragmentation via the loss of a stable N₂ molecule, which would be a key diagnostic peak.[9] |

Core Physicochemical Properties: A Guide to Experimental Determination

While spectroscopic data confirms identity, the following physicochemical properties dictate the compound's utility in a pharmaceutical context.

Solubility

Scientific Rationale: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentration in plasma for therapeutic effect. Poor solubility is a primary cause of failure for many drug candidates. The determination of solubility in various biorelevant media (e.g., simulated gastric and intestinal fluids) is a critical step in pre-formulation studies.

Current Status: Quantitative solubility data for this compound is not available in peer-reviewed literature. The synthesis protocols note its precipitation from water and washing with methanol, qualitatively suggesting low solubility in these polar solvents.[3][4]

Protocol for Experimental Determination (Shake-Flask Method, OECD 105): This protocol describes a self-validating system for determining thermodynamic solubility, considered the gold standard for its accuracy and reliability.

-

Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of the solid compound to several glass vials containing a known volume of the PBS buffer. Expertise Note: Using an amount that ensures solid material remains after equilibration is crucial for confirming that saturation has been achieved.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C). Agitate the samples for a minimum of 24-48 hours. Trustworthiness Note: A preliminary kinetic study should be performed to determine the time required to reach equilibrium, often by taking measurements at 24, 48, and 72 hours. Equilibrium is confirmed when two consecutive time points yield the same concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

-

Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or µM.

Caption: Workflow for thermodynamic solubility testing.

Lipophilicity (LogP & LogD)

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a master parameter in drug design. It influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. The partition coefficient (P) is the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase. LogP refers to this ratio for the neutral species, while LogD accounts for both neutral and ionized species at a specific pH. For orally administered drugs, a LogP value below 5 is one of Lipinski's "Rule of Five" guidelines for good bioavailability.[10]

Current Status: No experimental LogP or LogD value has been published for this compound. Based on its structure, the phenyl ring contributes significantly to its lipophilicity. The tetrazole ring, while polar, is known to be more lipophilic than a corresponding carboxylate group, which would likely place this molecule in a favorable range for drug development.[5]

Protocol for Experimental Determination (Shake-Flask Method, OECD 107):

-

Phase Preparation: Use n-octanol and a pH 7.4 buffer (e.g., PBS) as the lipid and aqueous phases, respectively. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then separating the layers. Expertise Note: Pre-saturation is a critical step to ensure that the volume of each phase does not change during the experiment due to mutual miscibility.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration well below its solubility limit.

-

Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (common ratios are 1:1, 2:1, or 1:2, depending on the expected LogD).

-

Equilibration: Cap the vial and shake gently at a constant temperature for several hours until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

Calculation: The LogD₇.₄ is calculated as: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which 50% of the compound is in its ionized form. This is paramount, as the ionization state dramatically affects solubility, permeability, and interaction with biological targets. The acetohydrazide group (-CONHNH₂) is basic and will be protonated at low pH. The 2-substituted tetrazole ring lacks the acidic N-H proton found in 1H-tetrazoles, and is therefore not acidic and generally considered a neutral, stable scaffold.[5]

Current Status: The pKa of this compound has not been experimentally determined. The key ionizable group is the terminal -NH₂ of the hydrazide, which is expected to have a basic pKa.

Protocol for Experimental Determination (Potentiometric Titration):

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically water or a water/co-solvent mixture (e.g., methanol) if solubility is low.

-

Titration Setup: Use an automated titrator equipped with a calibrated pH electrode. Maintain a constant temperature and stir the solution gently under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa. The titrator will record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, which can be identified from the point of maximum inflection on the first derivative of the curve. Specialized software is used for precise calculation.

Significance in the Drug Discovery & Development Cascade

The physicochemical properties of a molecule like this compound are not isolated data points; they are interconnected predictors of its ultimate success as a drug candidate. The relationship between these core properties and the ADME profile is fundamental to modern, property-based drug design.

Caption: Interplay of core properties and ADME outcomes.

-

Absorption: For oral administration, the compound must first dissolve (governed by solubility ) and then permeate the gut wall (governed by lipophilicity ). The pKa determines its charge state in the varying pH of the GI tract, influencing both solubility and permeability.

-

Distribution: Once absorbed, lipophilicity dictates how the compound distributes into tissues versus remaining in the bloodstream. Highly lipophilic compounds may accumulate in fatty tissues, while highly polar compounds may be restricted to the plasma.

-

Metabolism & Excretion: The metabolic stability of the 2-substituted tetrazole ring is a key advantage.[5] The overall lipophilicity and structure will determine its susceptibility to metabolic enzymes (e.g., in the liver), and its water solubility will influence the rate of renal excretion.

Conclusion

This compound is a well-characterized synthetic intermediate with established spectroscopic credentials and a clear route of synthesis. Its value lies in its potential as a scaffold for creating novel drug candidates, leveraging the favorable properties of the tetrazole ring.[3][4] However, a comprehensive public profile of its key physicochemical properties—solubility, pKa, and LogD—is currently incomplete.

For any research program utilizing this molecule or its derivatives in a biological context, the experimental determination of these parameters is not optional; it is a prerequisite for rational drug design and interpretation of biological data. The protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data essential for advancing compounds from the bench to potential clinical applications.

References

-

Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 38, 855-867. Available at: [Link]

-

TÜBİTAK Academic Journals. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Available at: [Link]

-

Lyakhov, A. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1598. Available at: [Link]

-

Galster, F., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(8), e2200111. Available at: [Link]

-

PubMed. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Available at: [Link]

-

G K, J., & S, A. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 164-173. Available at: [Link]

-

BuyersGuideChem. (n.d.). This compound. Available at: [Link]

-

Chem-Impex International. (n.d.). 5-Phenyl-2H-tetrazole. Available at: [Link]

-

TÜBİTAK Academic Journals. (n.d.). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Available at: [Link]

-

Bozorov, K., et al. (2019). Tetrazoles via Multicomponent Reactions. ACS Combinatorial Science, 21(8), 507-545. Available at: [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C9H10N6O - BuyersGuideChem [buyersguidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. mdpi.com [mdpi.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

An In-Depth Technical Guide to the Biological Activity of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide Derivatives

Abstract

The confluence of the tetrazole ring, a well-established carboxylic acid bioisostere, with the versatile hydrazide functionality presents a rich scaffold for medicinal chemistry. This guide provides a comprehensive exploration of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide derivatives, a class of compounds demonstrating a wide spectrum of biological activities. We will delve into the synthetic rationale, detailed experimental protocols, and an analysis of their antimicrobial, antifungal, and anticancer properties. The narrative emphasizes the structure-activity relationships that govern their efficacy and the potential mechanisms underpinning their therapeutic promise. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic discovery.

Introduction: The Strategic Fusion of Tetrazole and Hydrazide Moieties

In the landscape of medicinal chemistry, the design of novel molecular entities often hinges on the strategic combination of pharmacologically significant functional groups. The this compound core is a prime example of such a design.

-

The Tetrazole Ring: This five-membered, nitrogen-rich heterocycle is a cornerstone of modern drug design.[1][2] Its physicochemical properties, particularly its pKa which is comparable to that of a carboxylic acid, allow it to act as a metabolically stable bioisostere for the carboxylate group.[2][3] This substitution can significantly enhance pharmacokinetic profiles by improving solubility, membrane permeability, and resistance to metabolic degradation.[2] Furthermore, the tetrazole nucleus itself is associated with a vast array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive effects.[3][4]

-

The Hydrazide Functionality (-CONHNH₂): The acetohydrazide linker is not merely a spacer. It is a highly reactive and versatile chemical handle, serving as a key precursor for synthesizing a multitude of other bioactive scaffolds such as Schiff bases, oxadiazoles, pyrazoles, and triazoles.[3][5] This synthetic accessibility allows for the creation of large, diverse libraries of compounds from a single intermediate, which is crucial for structure-activity relationship (SAR) studies. Moreover, the hydrazide-hydrazone moiety is a recognized pharmacophore in many antimicrobial and anticancer agents.[6]

The strategic amalgamation of these two moieties yields a molecular framework with inherent potential for diverse biological interactions and amenability to extensive chemical modification, making it a subject of significant interest for drug discovery programs.[3][5]

Synthesis and Characterization

The synthesis of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides is a robust and efficient process, typically achieved through a multi-step sequence starting from readily available materials. The general pathway involves the formation of the core acetohydrazide intermediate, which is then derivatized.[3][5]

General Synthetic Pathway

The overall synthetic strategy is outlined below. The key steps involve the initial formation of a tetrazole ester, followed by hydrazinolysis to create the crucial acetohydrazide intermediate. This intermediate is then acylated with various acid chlorides to produce the final target derivatives.[3][7]

Experimental Protocol: Synthesis of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides (4a-j)

This protocol is a representative procedure adapted from established methodologies.[3]

Materials:

-

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (Intermediate 2)

-

Hydrazine hydrate (80% or 99%)

-

Dry Methanol

-

Dry Dimethylformamide (DMF)

-

Various aroyl/heterocyclyl or alkanoyl chlorides

-

Deionized water

-

Ethanol/Methanol for recrystallization

Step 1: Synthesis of this compound (3)

-

Dissolve the tetrazole-ester (2) (1.0 mmol) in approximately 10 mL of dry distilled methanol in a round-bottom flask.

-

Add hydrazine hydrate (2.0 mmol, 2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Filter the resulting white solid, wash with water, and dry under vacuum to yield the pure acetohydrazide intermediate (3).[3]

Step 2: General Procedure for the Synthesis of N-acyl/aroyl Derivatives (4a-j)

-

Dissolve the this compound (3) (0.1 mmol) in a minimal amount of dry DMF at room temperature in a flask equipped with a magnetic stirrer.

-

Slowly add the desired acid chloride (0.1 mmol) to the stirred solution.

-

Continue stirring the reaction mixture for an additional 30-60 minutes at room temperature.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into an excess of cold water.

-

The solid product will precipitate out. Filter the solid and wash thoroughly with water and then with a small amount of cold methanol to remove impurities.[3]

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/methanol) to afford the pure N-acyl/aroyl derivative.[3]

Self-Validation and Characterization: The structure and purity of the synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

-

FTIR Spectroscopy: To confirm the presence of key functional groups (N-H, C=O, N=N, C=N).

-

¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure and confirm the proton and carbon environments.

-

Mass Spectrometry (GC-MS or ESI-MS): To determine the molecular weight of the compounds.

-

Elemental Analysis: To confirm the empirical formula.

Biological Activities and Mechanistic Insights

Derivatives of the this compound scaffold have been evaluated for a range of biological activities, demonstrating their potential as versatile therapeutic agents.

Antimicrobial and Antifungal Activity

The tetrazole nucleus is a well-documented pharmacophore in antimicrobial drug discovery.[4] Its derivatives have shown substantial inhibitory activity against various bacterial and fungal strains.[1][8]

Causality of Activity: The antifungal mechanism of many azole-containing compounds, such as the widely used fluconazole, involves the inhibition of ergosterol biosynthesis.[9] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane porosity and cell death. It is hypothesized that tetrazole-acylhydrazone derivatives may act via a similar mechanism.[9] For antibacterial action, proposed mechanisms include the disruption of protein synthesis or the inhibition of DNA replication.[1]

Experimental Protocol: Agar Well Diffusion Assay

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Uniformly spread the inoculum over the surface of a sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

-

Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

-

Add a specific concentration (e.g., 100 µg/mL) of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

-

Use a standard antibiotic (e.g., Ciprofloxacin) and a standard antifungal (e.g., Fluconazole) as positive controls, and the solvent (DMSO) as a negative control.

-

Incubate the plates at 37°C for 24 hours (bacteria) or at 28°C for 48 hours (fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Data Summary: While specific data for N-acyl derivatives of this compound is limited in the provided search results, related tetrazole-acylhydrazone series have been synthesized and tested, showing that activity is highly dependent on the nature and position of substituents on the phenyl ring.[9] For instance, the presence of chloro-substituents has been shown to modulate antifungal activity.[9]

| Compound Type | Target Organism | Activity Noted | Reference |

| Tetrazole-acylhydrazones | Candida species | Moderate to good antifungal activity, dependent on phenyl substituents. | |

| Thiazole-tetrazole hybrids | Bacteria & Fungi | Thiazole-attached derivatives showed more activity than piperazine-attached ones. | [10] |

| Phenyl(2H-tetrazol-5-yl)methanamine | C. albicans, A. niger | Some derivatives showed good activity at 500-750 μg/ml. |

Anticancer Activity

Tetrazole-containing compounds have emerged as a promising class of anticancer agents.[11][12] Their mechanisms of action are diverse and can involve inducing oxidative stress, inhibiting DNA replication, or modulating key signaling pathways involved in cell proliferation and apoptosis.[1][8]

Proposed Mechanism of Action: Induction of Oxidative Stress Many anticancer agents function by generating reactive oxygen species (ROS) within cancer cells.[1] This increase in ROS overwhelms the cell's antioxidant defenses, leading to damage of critical components like DNA, lipids, and proteins, ultimately triggering programmed cell death (apoptosis).[1][13] Tetrazole derivatives have been shown to participate in this process.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., HCT-116, KB) in a 96-well plate at a density of ~5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for another 3-4 hours.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: Direct anticancer data for the parent acetohydrazide is scarce, but derivatives have shown promise. For example, an acetohydrazone derived from a related structure showed moderate activity against the KB cancer cell line.[5]

| Derivative Class | Cell Line | IC₅₀ Value | Reference |

| Acetohydrazone B7 | KB (Oral Cancer) | 57 mg/L | [5] |

| Hydrazide Derivatives | HCT-116 (Colon) | Varies; some potent | [6] |

Other Therapeutic Areas

The versatility of this scaffold extends to other biological targets:

-

Anti-inflammatory Activity: ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides have been investigated as inhibitors of Amine Oxidase Copper Containing 3 (AOC3).[13] Since AOC3 is involved in the inflammatory process, its inhibitors are potential therapeutics for inflammation-related diseases.[13]

-

Antihypertensive & Urease Inhibition: More complex derivatives based on a biphenyl-tetrazole scaffold have shown potential as angiotensin II receptor antagonists (antihypertensive) and as urease inhibitors.[14]

Structure-Activity Relationship (SAR) Analysis

Synthesizing and testing a library of N-acyl/aroyl derivatives allows for a systematic study of the structure-activity relationship, providing crucial insights for rational drug design.[8]

-

Impact of Phenyl Ring Substitution: The nature and position of substituents on the terminal phenyl ring (introduced via the aroyl chloride) are critical determinants of biological activity.

-

Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance antimicrobial or anticancer activity. For instance, in a series of tetrazole acyl-hydrazones, the presence and position of a chlorine atom significantly impacted antifungal potency.[9]

-

Electron-donating groups (e.g., -OCH₃, -CH₃) can have varied effects, sometimes decreasing potency compared to their halogenated counterparts.[14]

-

-

Role of the Hydrazone Linker: The conversion of the acetohydrazide to an acylhydrazone (or Schiff base) is a common strategy that often leads to enhanced biological activity.[5][9] The resulting -C=N-NH-C=O moiety provides an extended conjugated system and additional hydrogen bonding sites, which can facilitate stronger interactions with biological targets.[9]

-

Bioisosterism: The tetrazole ring itself is a key component. Its ability to mimic a carboxylic acid allows it to engage in similar binding interactions, such as forming hydrogen bonds or salt bridges with amino acid residues (like arginine) in an enzyme's active site.[15] This interaction is fundamental to its ability to inhibit various enzymes.

Conclusion and Future Perspectives

The this compound framework represents a privileged and synthetically accessible scaffold in medicinal chemistry. The derivatives have demonstrated a compelling range of biological activities, most notably in the antimicrobial and anticancer arenas. The ease of derivatization at the hydrazide terminus allows for fine-tuning of steric and electronic properties to optimize potency and selectivity.

Future research in this area should focus on several key directives:

-

Systematic Library Synthesis: A broader and more diverse range of N-acyl/aroyl derivatives should be synthesized to perform a more comprehensive SAR analysis.

-

Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to identify the specific cellular targets and pathways being modulated.

-

In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Hybrid Molecule Design: Hybridizing the tetrazole-acetohydrazide scaffold with other known pharmacophores could lead to multifunctional agents with enhanced or novel therapeutic activities.[4][12]

By pursuing these avenues, the full therapeutic potential of this versatile chemical class can be unlocked, paving the way for the development of next-generation therapeutic agents.

References

-

Saeed, A., Hussain, M., & Qasim, M. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. [Link]

-

Chourasiya, A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

-

Saeed, A., Hussain, M., & Qasim, M. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry. [Link]

-

Lejsková, M., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie. [Link]

-

Vilat, D., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]

-

Saeed, A., Hussain, M., & Qasim, M. (2014). Synthesis of N-acyl/aroyl-2-(5-phenyl-2 H-tetrazol-2-yl)acetohydrazides. ResearchGate. [Link]

-

Request PDF on ResearchGate. (n.d.). Synthesis and antimicrobial activity of new tetrazole derivatives from 1((1H-tetrazol-5-yl) methyl)-1H-benzo[d][1][3][5]triazole as synthon. ResearchGate. [Link]

-

Frontiers Media. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

-

MDPI. (n.d.). Synthesis, Structure Optimization and Antifungal Screening of Novel Tetrazole Ring Bearing Acyl-Hydrazones. MDPI. [Link]

-

Verma, G., et al. (2021). Tetrazole: A privileged scaffold for the discovery of anticancer agents. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results. [Link]

-

Zhang, J., et al. (2019). Tetrazole hybrids with potential anticancer activity. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Mechanism of action of tetrazole‐derived anticancer agents. ResearchGate. [Link]

-

Chourasiya, A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Center for Biotechnology Information. [Link]

-

Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

-

Pharmaspire. (n.d.). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. National Center for Biotechnology Information. [Link]

-

CyberLeninka. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. [Link]

-

Asian Journal of Pharmaceutical Research and Development. (n.d.). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development. [Link]

-

Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

-

MDPI. (n.d.). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. isfcppharmaspire.com [isfcppharmaspire.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. Tetrazole hybrids with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

Therapeutic Targets for 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide Analogs: An In-Depth Technical Guide

Introduction: The Versatility of the Tetrazole Scaffold in Drug Discovery

The 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide scaffold represents a promising class of compounds in modern medicinal chemistry. The core of this promise lies in the tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms. This moiety serves as a metabolically stable bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[1][2][3] This bioisosteric replacement can enhance a compound's pharmacokinetic profile by increasing its lipophilicity and bioavailability, potentially reducing side effects.[1] The inherent properties of the tetrazole ring, including its electronic characteristics and ability to form various non-covalent interactions, make it a valuable component in the design of novel therapeutics.[1] Analogs of this compound have been investigated for a wide array of pharmacological activities, pointing to a diverse range of potential therapeutic targets. This guide provides an in-depth exploration of the most prominent and promising therapeutic targets for this class of compounds, delving into the mechanistic rationale, key experimental validation protocols, and future research directions.

Anti-inflammatory Effects via Inhibition of Amine Oxidase Copper Containing 3 (AOC3)

A significant and well-defined therapeutic target for analogs of this compound is Amine Oxidase Copper Containing 3 (AOC3), also known as Vascular Adhesion Protein-1 (VAP-1).[4][5][6] This enzyme plays a crucial role in the inflammatory cascade, making its inhibition a compelling strategy for treating a variety of inflammatory diseases.[4][6]

The Role of AOC3 in Inflammatory Processes

AOC3 is a membrane-bound protein expressed on the surface of endothelial cells, particularly in response to inflammatory signals.[4][7] It functions as both an enzyme and an adhesion molecule.[8] Its enzymatic activity involves the oxidative deamination of primary amines, leading to the production of aldehydes, hydrogen peroxide, and ammonia.[8][9] These products contribute to oxidative stress and amplify inflammatory signaling.[8] As an adhesion molecule, AOC3 facilitates the binding and transmigration of leukocytes, such as neutrophils, macrophages, and lymphocytes, from the bloodstream into inflamed tissues.[4][10][11] This leukocyte extravasation is a hallmark of inflammation.[10][11] Consequently, dysregulation of AOC3 has been implicated in the pathophysiology of numerous inflammatory conditions, including diabetic retinopathy, non-alcoholic steatohepatitis (NASH), rheumatoid arthritis, and inflammatory bowel disease.[4][8][9]

Mechanism of Inhibition by this compound Analogs

Research has shown that ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides are potent inhibitors of AOC3.[6] The hydrazide moiety within these analogs is a key functional group that can interact with the enzyme's active site. While the precise binding mode for this specific class of compounds is still under detailed investigation, the inhibition of AOC3's enzymatic activity is the primary mechanism of action. By blocking the catalytic function of AOC3, these compounds reduce the production of pro-inflammatory aldehydes and reactive oxygen species.[5] This, in turn, is predicted to decrease leukocyte recruitment and transmigration to sites of inflammation, thereby mitigating the inflammatory response.[4][5]

Caption: Signaling pathway of AOC3 in inflammation and its inhibition by tetrazole analogs.

Experimental Protocol: In Vitro AOC3 Inhibition Assay

The validation of this compound analogs as AOC3 inhibitors requires a robust and reproducible in vitro assay. The following protocol outlines a common method for determining the inhibitory potential of these compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human AOC3.

Materials:

-

Recombinant human AOC3 enzyme

-

Benzylamine (substrate)

-

Amplex® Red reagent (or a similar hydrogen peroxide detection agent)

-

Horseradish peroxidase (HRP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds (dissolved in DMSO)

-

96-well microplates (black, clear bottom for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in PBS to achieve the desired final concentrations for the assay.

-

Prepare a working solution of Amplex® Red and HRP in PBS according to the manufacturer's instructions.

-

Prepare a solution of benzylamine in PBS.

-

Prepare a solution of recombinant human AOC3 in PBS.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of the test compound dilution (or DMSO for control wells).

-

Add 25 µL of the AOC3 enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.

-

Initiate the reaction by adding 25 µL of the benzylamine substrate solution to each well.

-

Immediately add 50 µL of the Amplex® Red/HRP working solution to each well.

-

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

-

Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 - [(Fluorescence of test well / Fluorescence of control well) x 100]

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Experimental workflow for the in vitro AOC3 inhibition assay.

Anticancer Potential: A Multifaceted Approach

The tetrazole scaffold is a recurring motif in the design of novel anticancer agents.[1][3] While the specific molecular targets for this compound analogs in cancer are still an active area of research, preliminary studies on related compounds suggest several plausible mechanisms of action.

Hypothesized Mechanisms of Anticancer Activity

The anticancer effects of tetrazole derivatives are often multifaceted. Some proposed mechanisms include:

-

Induction of Apoptosis: Certain tetrazole-containing compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. One potential target in this pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis.[12] Inhibition of anti-apoptotic Bcl-2 proteins can trigger the apoptotic cascade in cancer cells.[12]

-

Generation of Oxidative Stress: Some tetrazole derivatives may exert their anticancer effects by promoting the generation of reactive oxygen species (ROS) within tumor cells. Elevated ROS levels can lead to cellular damage and trigger apoptosis.

-

Enzyme Inhibition: Given the structural diversity of the this compound analogs, they may inhibit various enzymes crucial for cancer cell survival and proliferation, such as kinases or other signaling proteins.

Experimental Protocol: In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Objective: To determine the cytotoxic effects of test compounds on various cancer cell lines and calculate their IC50 values.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)

-

Normal human cell line (for assessing selectivity, e.g., HaCaT keratinocytes)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-